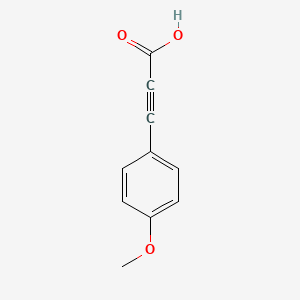

3-(4-Methoxyphenyl)propiolic acid

Description

Historical Context and Evolution of Research on Propiolic Acids

The study of propiolic acid, the simplest acetylenic carboxylic acid, dates back to the 19th century. wikipedia.org Initially, research focused on its basic properties and reactivity. wikipedia.org Propiolic acid itself is a colorless liquid that forms silky crystals and is known to decompose near its boiling point. wikipedia.org Early investigations explored its reactions, such as its conversion to trimesic acid upon exposure to sunlight and its bromination to yield dibromoacrylic acid. wikipedia.org

The development of methods for the synthesis of propiolic acids has been a continuous area of research. Commercially, propiolic acid is prepared by the oxidation of propargyl alcohol. wikipedia.org Another classical method involves the decarboxylation of acetylenedicarboxylic acid. wikipedia.org Over the decades, the focus has expanded from the parent compound to its various derivatives, with researchers exploring how different substituents on the acetylenic backbone influence the molecule's reactivity and potential applications. biocrates.com This has led to a deeper understanding of the fundamental chemistry of these compounds and has paved the way for their use in more complex synthetic endeavors.

Significance of Aryl-Substituted Propiolic Acids in Synthetic Organic Chemistry

The introduction of an aryl group onto the propiolic acid scaffold, creating aryl-substituted propiolic acids like 3-(4-methoxyphenyl)propiolic acid, significantly broadens their utility in organic synthesis. These compounds serve as crucial intermediates in the construction of a variety of organic frameworks. orientjchem.org The presence of the aromatic ring allows for a wide range of substitution patterns, enabling fine-tuning of the electronic and steric properties of the molecule.

Arylpropiolic acids are particularly valued for their participation in a variety of coupling reactions and cycloadditions. For instance, they are precursors in the synthesis of substituted phenylpropiolic acids, which are, in turn, used in more complex molecular architectures. acs.org The direct synthesis of aryl alkynyl carboxylic acids through methods like the site-selective Sonogashira coupling of propiolic acid with aryl halides has been a significant advancement in the field. rsc.org Furthermore, aryl propionic acid derivatives have been identified as possessing a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties, further highlighting the importance of this class of compounds in medicinal chemistry. orientjchem.org

The general structure of aryl propionic acids provides a versatile template for the development of new therapeutic agents. researchgate.net Research has demonstrated that modifications to the substituents on the aryl ring can lead to significant improvements in biological activity. orientjchem.org

| Reaction Type | Description | Significance |

|---|---|---|

| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. | Provides a direct and efficient method for the synthesis of aryl-substituted alkynes, including arylpropiolic acids. rsc.org |

| Cycloaddition Reactions | Reactions where two or more unsaturated molecules combine to form a cyclic adduct. Arylpropiolic acids can act as dienophiles in Diels-Alder reactions or participate in other cycloadditions. | Enables the construction of complex cyclic and heterocyclic systems from relatively simple starting materials. rsc.orgyoutube.com |

| Decarboxylative Coupling | A reaction where a carboxylic acid is coupled with another molecule, with the concurrent loss of carbon dioxide. | Offers a pathway to form new carbon-carbon bonds, often under milder conditions than traditional cross-coupling methods. rsc.org |

Emerging Research Trajectories for this compound

Recent research on this compound has been focused on leveraging its unique reactivity to develop novel synthetic methodologies and to access new classes of compounds. The methoxy (B1213986) group on the phenyl ring can influence the electronic nature of the molecule, potentially modulating its reactivity and the properties of the resulting products.

One area of growing interest is its use as a precursor for pharmaceutical intermediates. marketpublishers.com The related compound, 3-(4-methoxyphenyl)propionic acid, is noted for its use in the synthesis of various drugs and as a building block in chemical research. guidechem.com While distinct from the propiolic acid, the structural similarity suggests potential synthetic pathways where the propiolic acid is a key starting material.

Furthermore, research into the biological activities of related compounds provides insights into potential applications. For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a metabolite of dietary polyphenols, has shown beneficial effects on hepatic lipid metabolism and has been studied for its antioxidant properties and its ability to enhance muscle function. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com These findings may inspire future research into the biological potential of derivatives synthesized from this compound.

The development of new catalytic systems that can selectively transform the alkyne and carboxylic acid functionalities of this compound is another active area of investigation. Such advancements would expand its synthetic utility and allow for the creation of increasingly complex and valuable molecules.

| Property | Value | Reference |

|---|---|---|

| Appearance | White powder | |

| Melting Point | 148-150°C | |

| Solubility | Almost insoluble in water at room temperature; soluble in ethanol (B145695) and ether. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEMXGNOKZRIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289546 | |

| Record name | 3-(4-Methoxyphenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-57-8 | |

| Record name | 2227-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)prop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Methoxyphenyl Propiolic Acid and Analogues

Established Synthetic Routes for Propiolic Acids

The synthesis of propiolic acids, including the target compound 3-(4-methoxyphenyl)propiolic acid, is primarily achieved through the carboxylation of terminal alkynes. Several well-established methods have been developed for this transformation, each with its own set of reagents and reaction conditions.

Corey-Fuchs Reaction and Derivatives for Terminal Alkyne Carboxylation

The Corey-Fuchs reaction is a powerful two-step method for converting aldehydes into terminal alkynes. alfa-chemistry.comtcichemicals.comwikipedia.org This process begins with the reaction of an aldehyde with a phosphine-dibromomethylene ylide, typically generated from triphenylphosphine (B44618) and carbon tetrabromide, to form a 1,1-dibromoalkene. alfa-chemistry.comwikipedia.org In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces a Fritsch–Buttenberg–Wiechell rearrangement to yield the terminal alkyne. wikipedia.org

Once the terminal alkyne is formed, it can be carboxylated to the corresponding propiolic acid. A common method involves reacting the lithium salt of the terminal alkyne, generated by treatment with a strong base, with carbon dioxide as an electrophile. youtube.com This sequence provides a versatile route to propiolic acids from readily available aldehydes.

Carboxylation of Terminal Alkynes with Carbon Dioxide for Propiolic Acid Formation

Direct carboxylation of terminal alkynes with carbon dioxide represents a more atom-economical approach to propiolic acids. rsc.org This transformation can be achieved using various catalytic systems and reaction conditions.

Recent advancements have focused on the use of transition metal catalysts, such as those based on copper(I) and silver(I), to facilitate the C-H carboxylation of terminal alkynes with CO2. bohrium.com These catalytic systems operate under milder conditions and avoid the need for strong stoichiometric bases. bohrium.com The catalytic cycle is thought to involve the formation of a metal-acetylide intermediate, which then undergoes insertion of CO2. bohrium.com

Furthermore, metal-free methods have been developed, utilizing strong bases like cesium carbonate to promote the direct carboxylation of terminal alkynes with CO2 at atmospheric pressure. rsc.org Rare-earth metal complexes have also shown high efficiency in catalyzing this reaction under mild conditions. rsc.org

Oxidative Decarboxylative Alkynylation Strategies

Oxidative decarboxylative coupling reactions offer an alternative pathway to functionalized alkynes. While not a direct synthesis of propiolic acids themselves, these methods are relevant to the broader context of alkyne synthesis. For instance, a copper-catalyzed aerobic oxidative amidation of propiolic acids via decarboxylation has been developed, producing ynamides. nih.gov This demonstrates the reactivity of the carboxylate group in propiolic acids and suggests the potential for other decarboxylative functionalizations. Another example is the decarboxylative oxyacyloxylation of propiolic acids to form alkynyl-containing α-acyloxy ketones. nih.gov

Specific Synthesis Protocols for this compound

A specific method for the synthesis of this compound starts from 3-(4-hydroxyphenyl)propionic acid. The hydroxyl group is first methylated using methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide. The resulting methyl 3-(4-methoxyphenyl)propionate is then hydrolyzed with an aqueous sodium hydroxide (B78521) solution. Finally, acidification with hydrochloric acid precipitates the desired this compound.

Another approach involves the hydrolysis of methyl 3-(4-methoxybenzoyl)propiolate. prepchem.com Treatment of the methyl ester with a potassium hydroxide solution in tetrahydrofuran (B95107) at low temperature, followed by acidification, yields 3-(4-methoxybenzoyl)propiolic acid. prepchem.com It is important to note that this produces a keto-propiolic acid, a related but distinct compound from this compound.

Green Chemistry Approaches and Sustainable Synthesis of Aryl Propiolic Acids

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of aryl propiolic acids, several green chemistry approaches have been explored.

A significant advancement is the direct carboxylation of terminal alkynes using CO2 as a renewable C1 feedstock. rsc.org This method, particularly when catalyzed by abundant and less toxic metals or even under metal-free conditions, offers a more sustainable alternative to traditional methods that may involve hazardous reagents. rsc.org The use of visible light in a redox-neutral photoredox catalytic Csp-H carboxylation with CO2 further enhances the sustainability of this process by utilizing a renewable energy source. chemrxiv.org

The use of water as a solvent is another hallmark of green chemistry. A cobalt-catalyzed process for the synthesis of propionic acid from biomass-derived lactic acid in water has been reported, showcasing the potential for aqueous-phase synthesis of related carboxylic acids. rsc.org While not directly applied to this compound, this approach highlights a promising direction for future research.

Regioselective and Stereoselective Considerations in Propiolic Acid Synthesis

Regioselectivity is a critical aspect of propiolic acid synthesis, particularly when dealing with unsymmetrical alkynes or when introducing substituents. In the carboxylation of terminal alkynes, the reaction is inherently regioselective, as the carboxyl group is added to the terminal carbon of the alkyne.

In more complex syntheses involving propiolic acids as building blocks, regioselectivity becomes a significant challenge. For example, in the synthesis of fused pyrazole-azepine heterocycles, the Ugi reaction involving 3-substituted propiolic acids requires careful control to achieve the desired regiochemical outcome. Similarly, the palladium-catalyzed decarboxylative head-to-tail addition of alkynoic acid derivatives to terminal alkynes demonstrates high regioselectivity. researchgate.net

Stereoselectivity is generally not a factor in the synthesis of the linear this compound molecule itself. However, in subsequent reactions where the alkyne is converted to a stereocenter-containing moiety, stereocontrol becomes paramount. For instance, the reduction of the triple bond to a double bond can lead to either E or Z isomers, and controlling this stereochemical outcome is often a key synthetic challenge.

Advanced Chemical Transformations and Mechanistic Investigations of 3 4 Methoxyphenyl Propiolic Acid

Metal-Catalyzed Reactions of 3-(4-Methoxyphenyl)propiolic Acid

Transition metals are pivotal in activating the C-H and C-C bonds of this compound, enabling a range of transformations that are otherwise challenging. Catalysts based on palladium, ruthenium, and copper are particularly effective in mediating decarboxylative couplings, hydrofunctionalizations, and cycloadditions.

Decarboxylative Coupling Reactions of Propiolic Acids

Decarboxylative coupling has emerged as a powerful strategy for forming carbon-carbon bonds, utilizing readily available carboxylic acids as coupling partners and releasing carbon dioxide as the only byproduct. rsc.org Alkynyl carboxylic acids, including arylpropiolic acids like this compound, are excellent substrates for these reactions, serving as surrogates for terminal alkynes. rsc.org This approach is particularly advantageous for managing low-boiling-point alkynes, enhancing both safety and practicality. rsc.org

Palladium-catalyzed systems are widely used for the decarboxylative coupling of arylpropiolic acids with various partners. rsc.orgorganic-chemistry.org For instance, the coupling of alkynyl carboxylic acids with aryl or benzyl (B1604629) halides can be achieved using a catalyst system of palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand like Xphos. organic-chemistry.org These reactions typically proceed in good yields and tolerate a range of functional groups on the coupling partners. organic-chemistry.org Microwave heating has been shown to significantly accelerate palladium-catalyzed decarboxylative couplings between aromatic acids and aryl iodides. rsc.org Dual-catalyst systems, often combining copper and palladium, are also effective, proceeding through a proposed mechanism involving decarboxylative cupration followed by transmetalation to palladium. nih.gov

| Catalyst System | Coupling Partner | Product Type | Key Features |

| Pd(OAc)₂ / Xphos | Aryl/Benzyl Halides | Internal Alkynes | Copper-free conditions, avoids homocoupling. organic-chemistry.org |

| Pd(II) / Cu(I) | Arylcarboxylates | Biaryls | Dual-catalyst system, in situ generation of nucleophile. nih.gov |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides | Diarylalkynes | Can be performed as a one-pot reaction. researchgate.net |

| RuCl₂(p-cymene)₂ | Salicylaldehydes | Homoisoflavonoids | Solvent-dependent selectivity. rsc.org |

Hydrofunctionalization Reactions (e.g., Hydroarylation, Hydrohalogenation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne's triple bond. While specific studies on this compound are not prevalent, the reactivity of arylpropiolic acids in these transformations provides significant insight.

Hydroarylation: Ruthenium-catalyzed hydroarylation is a powerful method for synthesizing trisubstituted alkenes from alkynes and aromatics through C-H bond activation. rsc.orgrsc.org These reactions are often directed by a functional group on the aromatic partner and can proceed with high regio- and stereoselectivity. rsc.orgnih.gov For instance, ruthenium complexes can catalyze the hydroarylation of alkynes with benzyl thioethers or biaryl phosphines, demonstrating the versatility of this approach. nih.gov The carboxylate group itself can act as a directing group, facilitating ortho-C-H arylations of benzoic acids with various aryl sources. nih.gov

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes is a fundamental transformation. chadsprep.comwikipedia.org The reaction can typically add one or two equivalents of HX. youtube.com For terminal alkynes, the addition follows Markovnikov's rule, where the hydrogen adds to the less substituted carbon and the halogen to the more substituted one. youtube.com With internal alkynes where the substitution is similar on both sides, a mixture of products can result. youtube.com The reaction proceeds through a vinyl cation intermediate, and the regioselectivity is determined by the stability of this intermediate. wikipedia.org Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides. wikipedia.orgyoutube.com

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are highly efficient in constructing cyclic molecules. The alkyne moiety in this compound can participate as a 2π-electron component in these transformations.

[4+2] Cycloadditions (Diels-Alder Type): The Diels-Alder reaction is a cornerstone of organic synthesis for creating six-membered rings. wikipedia.org While typically involving a diene and an alkene (dienophile), alkynes can also serve as dienophiles. wikipedia.org The reaction can be catalyzed by Lewis acids, which bind to the dienophile, lowering its LUMO energy and accelerating the reaction. wikipedia.orgmdpi.comnih.gov Metal-organic frameworks (MOFs) containing Lewis-acidic metal centers, such as Cu(II), have been developed as recyclable heterogeneous catalysts for Diels-Alder reactions, demonstrating high efficiency even in green solvents like water. mdpi.com

[2+2] and [2+2+2] Cycloadditions: Metal catalysts are instrumental in promoting cycloadditions that are thermally forbidden. Nickel-catalyzed reductive [2+2] cycloaddition of two different alkynes has been developed to synthesize tetrasubstituted cyclobutenes, a transformation uniquely promoted by primary aminophosphine (B1255530) ligands. acs.org Furthermore, metal-catalyzed [2+2+2] cycloadditions of three alkyne molecules provide a direct route to substituted benzene (B151609) derivatives. nih.gov Half-sandwich complexes of rhodium and other group 9 metals are effective catalysts for these cyclotrimerizations. nih.gov

Metal-Free Transformations Involving this compound

Eliminating transition metal catalysts from synthetic protocols is a key goal of green chemistry. This compound can undergo valuable transformations under metal-free conditions, particularly in multicomponent reactions.

Decarboxylative Three-Component Coupling Reactions for Propargylamine (B41283) Synthesis

A significant metal-free transformation is the synthesis of propargylamines through a decarboxylative three-component coupling. nih.gov This reaction combines an alkynyl carboxylic acid, such as this compound, with an amine and a formaldehyde (B43269) source (like paraformaldehyde). nih.govresearchgate.net The process is highly efficient and avoids the use of metal catalysts, which can often lead to waste and byproducts. researchgate.netrsc.org

The reaction proceeds smoothly when heated in a solvent like acetonitrile (B52724) or even water, affording the desired propargylamines in good to excellent yields. nih.gov This method shows higher selectivity for alkynyl carboxylic acids over terminal alkynes and is amenable to large-scale synthesis without the need for column chromatography. researchgate.net The proposed mechanism involves the formation of a hemiaminal from the amine and formaldehyde, which then generates an iminium salt. This electrophilic species is then attacked by the alkynyl carboxylate, which undergoes a concurrent decarboxylation to yield the final propargylamine product. researchgate.net

| Amine | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | CH₃CN | 65 | 98 |

| Pyrrolidine | CH₃CN | 65 | 95 |

| Piperidine | CH₃CN | 65 | 96 |

| Diethylamine | CH₃CN | 65 | 89 |

| Morpholine | Water | 80 | 92 |

Data based on reactions with various arylpropiolic acids as reported in the literature. researchgate.net

Functionalization of the Alkyne Moiety of this compound

The carbon-carbon triple bond in this compound is a hub for various functionalization reactions, allowing for the introduction of new atoms and functional groups.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation over standard catalysts like palladium, platinum, or nickel will typically reduce the alkyne all the way to an alkane. libretexts.org To stop at the alkene stage, a "poisoned" catalyst such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline) is used, which yields the cis-alkene via syn-addition of hydrogen. libretexts.orgkhanacademy.org Alternatively, a dissolving metal reduction, using sodium or lithium in liquid ammonia, can be employed to produce the trans-alkene through an anti-addition mechanism involving a radical anion intermediate. libretexts.orgyoutube.com Formic acid has also been used as a reductant in nickel- or palladium-catalyzed systems to achieve semireduction. organic-chemistry.org

Other Functionalizations: Palladium-catalyzed heteroannulation of related ynamide systems with dialkylsulfides has been shown to produce 2-sulfenylindoles, indicating the triple bond's susceptibility to nucleophilic attack and cyclization cascades. acs.org While not demonstrated directly on this compound, such methodologies highlight the potential for complex heterocycle synthesis starting from the alkyne moiety.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies, including the elucidation of reaction intermediates and kinetic analyses for transformations involving this compound, are not extensively reported in the available scientific literature. The following sections outline the types of investigations that would be necessary to build a comprehensive understanding of its reactivity.

To date, specific spectroscopic studies aimed at identifying reaction intermediates and elucidating reaction pathways for transformations of this compound have not been found in the reviewed literature. Such studies would typically involve techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to monitor the progress of a reaction and identify transient species. These methods are crucial for confirming proposed reaction mechanisms, such as the formation of radical intermediates in halodecarboxylation reactions or the involvement of organometallic species in catalyzed cross-coupling reactions.

There is a notable absence of published kinetic and thermodynamic data for the chemical transformations of this compound in the surveyed literature. Kinetic studies would be essential for determining the rate laws of its reactions, which in turn provide insights into the composition of the transition states. Thermodynamic analyses would quantify the energy changes associated with these reactions, allowing for the determination of their feasibility and equilibrium positions. Such data is fundamental for optimizing reaction conditions and for the rational design of new synthetic methodologies based on this versatile chemical building block.

Derivatives and Analogues of 3 4 Methoxyphenyl Propiolic Acid: Synthesis and Structure Activity Studies

Synthesis of Functionalized Derivatives from 3-(4-Methoxyphenyl)propiolic Acid

The structural backbone of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the carboxylic acid group and alterations to the methoxy-substituted phenyl ring.

The carboxylic acid functional group is a primary site for derivatization to form amides and esters. Standard peptide coupling methods are effective for amide synthesis. These reactions typically involve activating the carboxylic acid, for example with a reagent like N,N'-dicyclohexylcarbodiimide (DCC), and then reacting it with a primary or secondary amine. google.com A general method for producing amide derivatives involves the methyl esterification of the carboxylic acid group, followed by amidification of the resulting ester. google.com

Esterification can be achieved through several standard procedures. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. google.com Another approach is the alkylation of the carboxylate salt with an appropriate alkyl halide. For instance, the trimethylsilyl (B98337) (TMS) ester derivative of 3-(4-methoxyphenyl)propionic acid has been synthesized and characterized. nist.govnist.govnist.gov

A general synthetic procedure for creating amide derivatives is outlined below:

Applications of 3 4 Methoxyphenyl Propiolic Acid in Advanced Synthetic Chemistry

Role as a Versatile Building Block in Organic Synthesis

3-(4-Methoxyphenyl)propiolic acid serves as a fundamental building block for creating more complex molecules. Its propionic acid framework, featuring a methoxy-substituted phenyl group, is a key intermediate in the synthesis of various organic compounds and pharmaceuticals. The reactivity of its alkyne and carboxylic acid functionalities allows it to undergo numerous reactions, such as addition, cycloaddition, and condensation reactions, making it an essential precursor for a diverse range of molecular scaffolds.

The core structure of this compound is leveraged in multi-step syntheses. For instance, related benzoyl propionic acids are well-established intermediates in the creation of biologically active five-membered heterocycles like butenolides, pyrrolones, oxadiazoles, and triazoles. nih.gov The synthetic utility is often expanded by transforming the carboxylic acid into esters or amides, which can then be used in further coupling or cyclization reactions.

Utilization in the Synthesis of Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound is an excellent starting material for synthesizing a variety of heterocyclic systems due to the high reactivity of the alkyne group.

Pyranone Synthesis: Arylpropiolic acids can react with active methylene (B1212753) compounds, such as ethyl acetoacetate, to form substituted α-pyrones. nih.gov In a typical reaction, the propiolic acid condenses with the enolate of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the pyranone ring. This approach allows for the creation of highly substituted pyranone cores.

Pyridin-2(1H)-one Synthesis: The synthesis of highly substituted pyridin-2(1H)-ones, which are valuable scaffolds in drug discovery, can be achieved using arylpropiolic acids. nih.govnih.gov One common method involves the reaction of an arylpropiolic acid derivative with a β-enaminonitrile. This multicomponent reaction proceeds through a series of steps, including Michael addition and intramolecular cyclization, to afford the final pyridinone product. The 4-methoxyphenyl (B3050149) group influences the electronic properties of the alkyne, facilitating these transformations.

Pyrazole (B372694) Synthesis: Pyrazole derivatives are another important class of heterocycles with diverse biological activities. This compound can serve as a three-carbon component in reactions to form the pyrazole ring. For example, condensation with hydrazine (B178648) derivatives is a classic method for pyrazole synthesis. atlantis-press.com The reaction between the propiolic acid (or its ester derivative) and a substituted hydrazine leads to a cyclocondensation reaction, forming the pyrazole core regiospecifically. nih.gov The Vilsmeier-Haack reaction on corresponding hydrazones is another powerful method to create functionalized pyrazoles, such as pyrazole-4-carbaldehydes. nih.govsemanticscholar.org

Table 1: Heterocyclic Compounds Synthesized from Arylpropiolic Acid Analogues

| Starting Material Class | Reagent(s) | Heterocyclic Product | Key Reaction Type |

| 3-Arylpropiolic Acid | Ethyl Acetoacetate | 2H-Pyran-2-one | Condensation / Cyclization |

| 3-Arylpropiolic Acid | β-Enaminonitrile | Pyridin-2(1H)-one | Michael Addition / Cyclization |

| 3-Arylpropiolic Acid | Substituted Hydrazine | 1H-Pyrazole | Cyclocondensation |

| Hydrazone of Aryl Ketone | Vilsmeier-Haack Reagent | Pyrazole-4-carbaldehyde | Formylation / Cyclization |

Contribution to Natural Product Synthesis and Analogues

While direct total synthesis of a natural product using this compound as the starting material is not prominently documented, its structural motifs are crucial in the synthesis of analogues of biologically active natural products. A significant example is its application in creating analogues of Combretastatin (B1194345) A-4.

Combretastatin A-4 is a natural stilbene (B7821643) product isolated from the African bushwillow tree, Combretum caffrum. It is a potent inhibitor of tubulin polymerization, a mechanism that makes it a powerful anticancer agent. nih.gov However, its clinical utility is hampered by poor water solubility and isomerization of the active cis-alkene to the inactive trans-form. To overcome these limitations, medicinal chemists synthesize analogues by replacing the flexible olefin bridge with more stable heterocyclic rings.

Arylpropiolic acids are valuable precursors for stilbene-like structures and their heterocyclic bioisosteres. For instance, the core structure can be incorporated into scaffolds that mimic the trimethoxyphenyl "A-ring" or the "B-ring" of combretastatin. nih.gov By reacting this compound or its derivatives with other aromatic building blocks, chemists can construct novel combretastatin analogues where the central double bond is replaced by stable heterocyclic systems like 1,2,4-triazoles, aiming to improve pharmacokinetic properties while retaining potent anti-tubulin activity. doi.org

Table 2: Application in Natural Product Analogue Synthesis

| Natural Product | Analogue Structural Goal | Role of this compound | Potential Therapeutic Benefit |

| Combretastatin A-4 | Replace unstable cis-stilbene (B147466) bridge with a stable heterocycle (e.g., 1,2,4-triazole) | Serves as a key building block providing the substituted aryl moiety. | Improved stability, solubility, and retained anti-tubulin/anticancer activity. nih.govdoi.orgmdpi.com |

Development of Pharmaceutical Intermediates and Drug Scaffolds Derived from Propiolic Acids

The development of new drugs often relies on the creation of novel molecular scaffolds that can be readily functionalized to optimize biological activity. Propiolic acids, and specifically this compound, are precursors to a variety of valuable pharmaceutical intermediates and core drug structures.

The heterocycles synthesized from this propiolic acid, such as pyridinones and pyrazoles, are themselves important scaffolds. For example, certain 3,5-disubstituted pyridin-2(1H)-one derivatives have shown potent anti-allodynic effects in models of inflammatory pain, highlighting their potential as analgesics. nih.gov Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and derivatives of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid are precursors to drugs like Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine that inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Furthermore, the structural framework of this compound is found within various bioactive molecules. Analogues have been developed as antimicrobial agents, demonstrating that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a promising platform for developing novel agents against multidrug-resistant pathogens. nih.gov The inherent reactivity of the propiolic acid allows for its incorporation into diverse molecular libraries, facilitating the discovery of new therapeutic agents. nih.gov

Computational and Theoretical Investigations of 3 4 Methoxyphenyl Propiolic Acid

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. However, dedicated DFT studies on the reaction mechanisms of 3-(4-Methoxyphenyl)propiolic acid are not prominently featured in publicly accessible research. Such studies would be invaluable for understanding its behavior in various chemical transformations.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

A thorough analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been specifically reported. This type of analysis is crucial as the HOMO-LUMO energy gap is a key determinant of a molecule's chemical reactivity, kinetic stability, and optical properties. For this compound, the electron-donating methoxy (B1213986) group on the phenyl ring and the electron-withdrawing carboxylic acid and alkyne groups would significantly influence the electron density distribution and the energies of these frontier orbitals.

Prediction of Chemical Reactivity and Selectivity

There is a lack of specific published predictions regarding the chemical reactivity and selectivity of this compound based on DFT calculations. Such studies would typically involve mapping the electrostatic potential to identify electrophilic and nucleophilic sites, thereby predicting how the molecule would interact with various reagents. The presence of the electron-rich aromatic ring, the acidic proton of the carboxylic acid, and the reactive triple bond presents multiple sites for potential reactions, making selectivity a key question for investigation.

Transition State Characterization and Energy Profile Landscapes

Detailed characterizations of transition states and the corresponding energy profile landscapes for reactions involving this compound are not available in the scientific literature. This type of computational work is essential for elucidating reaction pathways, determining activation energies, and understanding the kinetics and thermodynamics of chemical processes involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations would provide significant insights into the molecule's conformational flexibility, particularly the rotation around the single bond connecting the phenyl ring and the propiolic acid moiety. Furthermore, these simulations could model intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which are critical for understanding its solid-state packing and solution-phase behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

No quantitative structure-activity relationship (QSAR) models specifically developed for derivatives of this compound have been reported. QSAR studies are computational techniques that correlate the chemical structure of compounds with their biological activity. Developing QSAR models would be a valuable step in designing novel derivatives with potentially enhanced therapeutic or material properties by identifying the key molecular descriptors that govern their activity.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 3 4 Methoxyphenyl Propiolic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Pathway Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-(4-Methoxyphenyl)propiolic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of a related compound, 3-(4-Methoxyphenyl)propionic acid, specific chemical shifts are observed. chemicalbook.com For instance, the protons on the aromatic ring typically appear as doublets around 7.120 ppm and 6.833 ppm. The methoxy (B1213986) group protons present as a singlet at approximately 3.777 ppm, while the methylene (B1212753) protons of the propionic acid chain are observed at around 2.892 ppm and 2.64 ppm. The acidic proton of the carboxyl group gives a broad signal at about 11.0 ppm. chemicalbook.com Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can further elucidate the connectivity between protons and their directly attached carbon atoms. nih.gov

While specific NMR data for this compound is not as readily available in the provided results, the principles of NMR analysis remain the same. The presence of the alkyne group in the propiolic acid structure would significantly influence the chemical shifts of adjacent protons and carbons compared to its propionic acid analog.

NMR is also pivotal in monitoring mechanistic pathways. For example, in reaction monitoring, the disappearance of reactant signals and the appearance of product signals, including those of this compound, can be tracked over time to determine reaction kinetics and identify intermediates.

Table 1: Representative ¹H NMR Spectral Data for a Structurally Similar Compound: 3-(4-Methoxyphenyl)propionic acid chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Carboxylic Acid Proton | 11.0 |

| Aromatic Protons | 7.120 (d) |

| Aromatic Protons | 6.833 (d) |

| Methoxy Protons | 3.777 (s) |

| Methylene Protons (α to COOH) | 2.64 |

| Methylene Protons (β to COOH) | 2.892 |

Note: Data is for 3-(4-Methoxyphenyl)propionic acid and serves as a reference. 'd' denotes a doublet and 's' denotes a singlet.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Electron ionization (EI) is a common method used for the analysis of such compounds. The mass spectrum of the related 3-(4-Methoxyphenyl)propionic acid shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight. nist.gov

Fragmentation analysis provides valuable structural information. In the EI-MS of 3-(4-Methoxyphenyl)propionic acid, a prominent fragment is observed at m/z 121. chemicalbook.com This fragment likely corresponds to the stable 4-methoxybenzyl cation, formed by the cleavage of the bond between the α and β carbons of the propionic acid side chain. The analysis of such fragmentation patterns is crucial for confirming the structure of the molecule. nih.gov For instance, studies on similar phenolic acids reveal that compounds with methoxy substitutions often show the elimination of a methyl radical (•CH3) as a primary fragmentation pathway. scielo.br

For more complex analyses, such as studying the compound in biological matrices, derivatization followed by gas chromatography-mass spectrometry (GC-MS) is often employed. For example, the trimethylsilyl (B98337) (TMS) derivative of 3-(4-Methoxyphenyl)propionic acid has been analyzed by GC-MS. nist.gov

Table 2: Key Mass Spectral Data for a Structurally Similar Compound: 3-(4-Methoxyphenyl)propionic acid chemicalbook.comnist.gov

| m/z | Relative Intensity (%) | Putative Fragment |

| 180 | 25.4 | [M]⁺ |

| 121 | 100.0 | [M-CH₂CH₂COOH]⁺ |

| 91 | 7.3 | [C₇H₇]⁺ |

| 77 | 7.3 | [C₆H₅]⁺ |

Note: Data is for 3-(4-Methoxyphenyl)propionic acid and serves as a reference.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and chemical bonds present in this compound.

FTIR Spectroscopy: The FTIR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For a carboxylic acid like this compound, a very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. instanano.com The C=O stretching vibration of the carboxylic acid group typically appears as a strong band around 1700 cm⁻¹. libretexts.org The presence of an aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. instanano.com The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ range. libretexts.org The key feature for this compound would be the C≡C triple bond stretch of the alkyne, which is expected in the 2100-2260 cm⁻¹ region, though its intensity can be variable.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. The C≡C triple bond of the alkyne in this compound would be expected to show a strong signal in the Raman spectrum. Analysis of related molecules by surface-enhanced Raman scattering (SERS) can provide insights into the adsorption behavior and orientation of the molecule on a metal surface. ias.ac.in Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman and FTIR data to assign vibrational modes accurately. core.ac.uk

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Alkyne | C≡C Stretch | 2100-2260 |

| Carbonyl | C=O Stretch | ~1700 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Methoxy Group | C-O Stretch | 1000-1250 |

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic techniques are essential for the purification and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating, identifying, and quantifying compounds in a mixture. For acidic compounds like this compound, reverse-phase HPLC is a common approach. sielc.com A typical method might use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724), water, and an acid modifier such as phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated form. sielc.com Detection is often performed using a UV detector, with the detection wavelength set to an absorbance maximum of the compound, which for a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, is suggested to be around 280 nm. sigmaaldrich.com HPLC methods can be developed and validated for linearity, precision, and accuracy to ensure reliable quantitative results. researchgate.net

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility. As mentioned earlier, 3-(4-Methoxyphenyl)propionic acid can be derivatized to its trimethylsilyl (TMS) ester for GC analysis. nist.gov This allows for separation from other components in a mixture and subsequent detection, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

These chromatographic techniques are crucial not only for assessing the purity of synthesized this compound but also for its quantitative determination in various samples, including reaction mixtures and biological fluids.

Future Directions and Emerging Research Opportunities for 3 4 Methoxyphenyl Propiolic Acid

Exploration of Novel Catalytic Systems and Reaction Environments

The future of synthetic chemistry involving 3-(4-methoxyphenyl)propiolic acid will likely be dominated by the development of novel catalytic systems to leverage its reactive alkyne group. A key emerging area is the palladium-catalyzed decarboxylative coupling, where the propiolic acid itself acts as a direct substitute for a terminal alkyne, coupling with aryl halides or tosylates. This approach is advantageous as it avoids the often-sensitive process of generating and handling terminal alkynes.

Future research should focus on optimizing catalyst and ligand combinations to enhance reaction yields, functional group tolerance, and stereoselectivity. Systems based on palladium catalysts with specialized phosphine (B1218219) ligands have shown promise for related arylpropiolic acids and represent a logical starting point. nih.gov The exploration of copper-free Sonogashira-type reactions is another promising avenue, which would offer environmental and economic benefits. youtube.com The development of heterogeneous catalysts could also facilitate easier product purification and catalyst recycling, making synthetic routes more sustainable.

Table 1: Potential Catalytic Systems for Reactions of this compound

| Reaction Type | Potential Catalyst | Potential Ligand | Reactant Type | Anticipated Product |

| Decarboxylative Coupling | Pd(PPh₃)₂Cl₂ | CyPF-tBu | Aryl Tosylates | Diaryl Alkynes |

| Sonogashira-Type Coupling | Palladium(II) Acetate (B1210297) | Triphenylphosphine (B44618) | Aryl Halides | Diaryl Alkynes |

| Carbonylative Coupling | Palladium Complexes | Neoisopinocampheyldiphenylphosphine (NISPCPP) | Ethylene, CO | Styrene Derivatives |

| Cyclization Reactions | Gold or Platinum Catalysts | N/A | Nucleophiles | Heterocyclic Compounds |

This table is predictive, based on reactions of similar aryl propiolic acids. nih.govnih.gov

Integration of this compound in Supramolecular Assemblies

The field of crystal engineering and supramolecular chemistry offers vast, largely unexplored opportunities for this compound. The carboxylic acid group is a reliable hydrogen-bond donor and acceptor, capable of forming robust and predictable supramolecular synthons. nih.gov It is highly probable that the compound will form centrosymmetric cyclic dimers via O−H···O hydrogen bonds, creating a classic R²₂(8) graph set motif, a common feature in the crystal structures of carboxylic acids. nih.govias.ac.in

Future research should aim to obtain single-crystal X-ray structures to confirm these packing motifs. Beyond simple dimerization, the interplay of the carboxylic acid with the alkyne and aromatic moieties could lead to more complex networks. Potential interactions for investigation include:

C−H···O hydrogen bonds: Involving the acidic alkyne proton or aromatic protons as donors and the carbonyl oxygen as an acceptor.

π-π stacking: Between the methoxy-substituted phenyl rings, which can influence the electronic properties of the resulting assembly.

Co-crystallization: Forming multi-component crystals with other molecules (e.g., pyridine-containing compounds) to create novel materials with tailored properties through heterosynthon formation. researchgate.net

Understanding these interactions is the first step toward designing functional supramolecular materials, such as liquid crystals or porous organic frameworks, based on this scaffold.

Designing Advanced Materials Based on this compound Scaffolds

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of advanced functional polymers. The alkyne and carboxylic acid groups provide two distinct points for polymerization or derivatization, enabling the creation of materials with unique architectures and properties.

Emerging research could focus on several polymerization strategies:

Poly(propargylamine)s Synthesis: This compound can be used in multicomponent polymerizations, such as A³-polycouplings. Catalyst-free polymerizations involving propiolic acids, amines, and aldehydes have been developed, offering a cost-effective and efficient route to functional poly(propargylamine)s with high thermal stability and unique photophysical properties. nih.gov

Polyester Formation: The carboxylic acid can be converted to an ester, and the alkyne can be subsequently polymerized. Alternatively, self-condensation reactions of derivatives could yield polyesters where the rigid aryl-alkyne unit is integrated into the polymer backbone, potentially imparting high thermal resistance and specific mechanical properties. researchgate.net

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions. This would allow this compound to be "clicked" onto polymer backbones or surfaces, providing a straightforward method for functionalizing existing materials.

The methoxyphenyl group is expected to enhance the solubility and processability of the resulting polymers while potentially contributing to their optical or electronic characteristics.

Table 2: Potential Polymerization Strategies and Material Properties

| Polymerization Strategy | Monomer Functionality Used | Resulting Polymer Type | Potential Properties |

| A³-Polycoupling | Alkyne, Carboxylic Acid | Poly(propargylamine) | High thermal stability, light refractivity, photoluminescence |

| Polyester Synthesis | Carboxylic Acid | Polyester | High rigidity, thermal resistance |

| Click Chemistry Grafting | Alkyne | Functionalized Polymer | Modified surface properties, tailored functionality |

Translational Research: From Synthetic Building Block to Bioactive Compounds

While the direct biological activity of this compound has not been extensively reported, its saturated analogue, 3-(4-methoxyphenyl)propionic acid, and related structures are found in compounds with known bioactivity. orientjchem.org Arylpropionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that the general scaffold is pharmacologically relevant. researchgate.netijpsr.com

The future of translational research for this compound lies in its use as a rigid scaffold for the synthesis of novel bioactive molecules. The alkyne linker is sterically defined and conformationally restricted compared to its saturated alkane counterpart. This rigidity is a valuable tool in drug design for probing the topology of enzyme active sites or receptor binding pockets.

Future work should involve the synthesis of derivative libraries by modifying the carboxylic acid group (e.g., forming amides or esters) and evaluating their biological activity in various assays. researchgate.nethumanjournals.com Potential therapeutic areas for investigation include:

Anti-inflammatory agents: Leveraging the structural similarity to known NSAIDs.

Anticancer agents: Many enzyme inhibitors feature aryl-alkyne motifs.

Neuroprotective agents: Exploring activity based on the known effects of related phenolic compounds.

By systematically exploring derivatives of this core structure, it may be possible to identify new lead compounds for drug discovery programs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Methoxyphenyl)propiolic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via catalytic methods using palladium on charcoal for hydrogenation of unsaturated precursors. Reaction optimization includes adjusting solvent systems (e.g., CH₂Cl₂/MeOH mixtures) and reaction times (e.g., 12 hours for coupling reactions). Purification via column chromatography ensures high yields (>99% for intermediates) . For derivatives like fumaric acid salts, stoichiometric acid-base reactions are employed, with yields up to 81% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HRMS) confirm molecular weights. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) resolves structural details (¹H and ¹³C for methoxy and aromatic protons). Purity (>99.5%) is validated via HPLC .

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : It serves as a precursor for nicotinic acetylcholine receptor ligands. For example, coupling with diazabicyclo[3.3.1]nonane scaffolds yields subtype-selective agonists. Reaction steps include N-Boc deprotection and salt formation to enhance bioavailability .

Advanced Research Questions

Q. How can solubility challenges during synthesis of derivatives be addressed?

- Methodological Answer : Poor solubility in non-polar solvents (e.g., CH₂Cl₂) is mitigated by adding triethylamine as a deprotonating agent. This enhances solubility, enabling efficient one-pot syntheses of heterocyclic compounds like naphtho[2,3-c]furan-1,3-diones .

Q. What computational approaches are used to study this compound’s electronic properties?

- Methodological Answer : Density functional theory (DFT) calculates molecular orbitals and electrostatic potentials. Molecular docking simulations predict binding affinities to biological targets (e.g., enzymes or receptors). These methods guide rational design of derivatives with improved activity .

Q. How can isotopic labeling (e.g., ¹³C) track metabolic pathways of derivatives?

- Methodological Answer : Synthesize ¹³C-labeled analogs (e.g., [1-¹³C]-IV) via enzymatic esterification or chemical coupling. Use LC-MS/MS to trace metabolites in biological systems. For example, ¹³C-labeled derivatives elucidate hepatic conversion to propanoic acid metabolites .

Q. What experimental designs assess stability under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.